molecular formula C9H9N3O3 B11779958 Methyl 6-methoxyimidazo[1,2-b]pyridazine-2-carboxylate

Methyl 6-methoxyimidazo[1,2-b]pyridazine-2-carboxylate

Cat. No.: B11779958
M. Wt: 207.19 g/mol
InChI Key: LGXGZKKGYMKTLS-UHFFFAOYSA-N
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Description

Methyl 6-methoxyimidazo[1,2-b]pyridazine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyridazine ring The presence of a methoxy group at the 6-position and a carboxylate ester at the 2-position further defines its chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-methoxyimidazo[1,2-b]pyridazine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the cycloisomerization of N-propargylpyridiniums in the presence of a base such as sodium hydroxide (NaOH). This reaction is carried out under ambient, aqueous, and metal-free conditions, resulting in high yields within a short reaction time .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can further improve the sustainability of the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-methoxyimidazo[1,2-b]pyridazine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxylate ester to other functional groups.

    Substitution: The methoxy group at the 6-position can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, such as halides or alkyl groups.

Scientific Research Applications

Methyl 6-methoxyimidazo[1,2-b]pyridazine-2-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: Its heterocyclic structure can be utilized in the design of novel materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a probe to study biological pathways and interactions, particularly those involving nitrogen-containing heterocycles.

Mechanism of Action

The mechanism of action of methyl 6-methoxyimidazo[1,2-b]pyridazine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity. For example, it may inhibit the activity of a particular enzyme by binding to its active site, thereby preventing the enzyme from catalyzing its substrate. The exact molecular pathways involved depend on the specific target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: This compound shares a similar fused bicyclic structure but with a pyridine ring instead of a pyridazine ring.

    Imidazo[1,2-b]pyridazine: This is a closely related compound without the methoxy group at the 6-position.

    Imidazo[1,2-a]pyrazine: This compound has a pyrazine ring fused to the imidazole ring, differing in the nitrogen atom positions.

Uniqueness

Methyl 6-methoxyimidazo[1,2-b]pyridazine-2-carboxylate is unique due to the presence of both a methoxy group and a carboxylate ester, which can influence its reactivity and interactions with biological targets. These functional groups can also be modified to create derivatives with tailored properties for specific applications.

Biological Activity

Methyl 6-methoxyimidazo[1,2-b]pyridazine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Biological Activity

This compound has been shown to interact with various biological targets, influencing numerous pathways. The compound's ability to modulate enzyme and receptor activity makes it a versatile candidate for therapeutic applications.

Key Biological Activities:

  • Antidiabetic Activity : Research indicates that derivatives of this compound exhibit significant hypoglycemic effects. For instance, specific derivatives demonstrated up to 69.87% reduction in blood glucose levels compared to insulin at a dosage of 50 mg/kg body weight in diabetic rat models .
  • Antimicrobial Activity : The compound has shown potential against Mycobacterium tuberculosis and other pathogens, with structure-activity relationship studies indicating that certain substitutions enhance efficacy .
  • Inhibition of Protein Kinases : It has been reported that imidazo[1,2-b]pyridazines can inhibit various protein kinases, which are crucial in cancer and inflammatory diseases .

The mechanism by which this compound exerts its biological effects involves binding to specific enzymes and receptors. This interaction can lead to the modulation of signaling pathways associated with cell proliferation, apoptosis, and metabolic regulation.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the imidazo and pyridazine rings significantly influence the compound's potency and selectivity.

CompoundSubstituentBiological ActivityReference
7bpara-NH269.87% hypoglycemic
7fpara-COOH69.0% hypoglycemic
1Fluoro at C2High activity against Mtb
41VariousSignificant inhibition of protein kinases

Antidiabetic Activity Study

In a study evaluating the antidiabetic properties of synthesized derivatives, several compounds were tested for their ability to reduce blood glucose levels in diabetic rats. The results indicated that compounds with specific substituents on the imidazo and pyridazine rings exhibited superior hypoglycemic effects compared to standard treatments like insulin.

Antimicrobial Screening

A high-throughput screening campaign identified several derivatives with potent activity against Mycobacterium tuberculosis. The most effective compounds contained specific functional groups that enhanced their binding affinity to bacterial targets, leading to improved efficacy over existing treatments .

Properties

Molecular Formula

C9H9N3O3

Molecular Weight

207.19 g/mol

IUPAC Name

methyl 6-methoxyimidazo[1,2-b]pyridazine-2-carboxylate

InChI

InChI=1S/C9H9N3O3/c1-14-8-4-3-7-10-6(9(13)15-2)5-12(7)11-8/h3-5H,1-2H3

InChI Key

LGXGZKKGYMKTLS-UHFFFAOYSA-N

Canonical SMILES

COC1=NN2C=C(N=C2C=C1)C(=O)OC

Origin of Product

United States

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